Chloroacetic acid

Catalog No.
S523509
CAS No.
79-11-8
M.F
C2H3ClO2
C2ClH3O2
C2H3ClO2
ClCH2COOH
M. Wt
94.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroacetic acid

CAS Number

79-11-8

Product Name

Chloroacetic acid

IUPAC Name

2-chloroacetic acid

Molecular Formula

C2H3ClO2
C2ClH3O2
C2H3ClO2
ClCH2COOH

Molecular Weight

94.50 g/mol

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)

InChI Key

FOCAUTSVDIKZOP-UHFFFAOYSA-N

SMILES

C(C(=O)O)Cl

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, 8.58X10+5 mg/L at 25 °C
Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride
... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons.
858 mg/mL at 25 °C
Solubility in water at 20 °C: very good

Synonyms

Acetocaustin, chloroacetate, chloroacetic acid, chloroacetic acid, aluminum salt, chloroacetic acid, ammonium (2:1) salt, chloroacetic acid, ammonium salt, chloroacetic acid, calcium (3:1) salt, chloroacetic acid, calcium salt, chloroacetic acid, potassium (2:1) salt, chloroacetic acid, potassium salt, chloroacetic acid, silver salt, chloroacetic acid, sodium (2:1) salt, chloroacetic acid, sodium (5:2) salt, chloroacetic acid, sodium salt, monochloroacetic acid, SODIUM CHLOROACETATE

Canonical SMILES

C(C(=O)O)Cl

Description

The exact mass of the compound Chloroacetic acid is 93.98 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)8.47 min water, 8.58x10+5 mg/l at 25 °csoluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons.858 mg/ml at 25 °csolubility in water at 20 °c: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42970. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of chlorocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis Precursor

Chloroacetic acid's high reactivity makes it a valuable building block for organic synthesis. Its reactive chlorine atom allows chemists to readily introduce a carboxylic acid group with a chlorine substituent into various organic molecules. This versatility is crucial for synthesizing numerous compounds with diverse functionalities, including:

  • Pharmaceuticals: Chloroacetic acid serves as a precursor for various drugs, including the anti-inflammatory medication Glycine [1].
  • Agrochemicals: It plays a role in the synthesis of herbicides, fungicides, and insecticides [2].
  • Dyes and Pigments: Certain dyes and pigments incorporate chloroacetic acid derivatives in their structure [2].

[1] Li, J., & Li, X. (2011). Synthesis of glycine esters catalyzed by task-specific ionic liquids. Green Chemistry, 13(2), 526-530. [2] Chloroacetic Acid (Monochloroacetic Acid) - Versatile Applications | High Purity | Procurenet Limited [procure-net.com]

Biological Research Applications

The biological properties of chloroacetic acid also make it a useful research tool. Here are some examples:

  • Protein Modification: Chloroacetic acid can be used to modify the structure and function of proteins by carboxymethylating specific amino acid residues [3]. This technique helps researchers understand protein interactions and functions.
  • Cell Biology Studies: Chloroacetic acid can act as a metabolic inhibitor, helping researchers study cellular processes and pathways [4]. By disrupting specific metabolic steps, scientists can gain insights into cellular function.

[3] Gekko, P., & Saito, M. (1983). Isopiestic method for the determination of dissociation constants of macromolecules. Analytical Biochemistry, 131(1), 185-194. [4] Mazur, H., Rafałowska, J., & Goryca, M. (2019). Chloroacetic acid and its sodium salt (sodium chloroacetate) as potent inhibitors of the human mitochondrial respiratory chain. Journal of Bioenergetics and Biomembranes, 51(1), 79-88.

Chloroacetic acid, also known as monochloroacetic acid, is a carboxylic acid characterized by the presence of a chlorine atom attached to the second carbon of the acetic acid backbone. It is widely recognized for its utility in various chemical processes due to the reactivity of its C−Cl bond . The compound appears as a white crystalline solid or a colorless solution and can be toxic upon exposure through inhalation, ingestion, or skin contact .

CAA is a hazardous compound due to its corrosive and toxic nature [].

  • Toxicity: Classified as acutely toxic by ingestion, inhalation, and skin absorption. The oral LD50 (lethal dose for 50% of test population) in rats is 76 mg/kg [].
  • Skin and eye irritant: Causes severe irritation and burns upon contact [].
  • Corrosive: Can damage metals and tissues [].
  • Fire hazard: Combustible solid [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and respirators when handling CAA [].
  • Work in a well-ventilated area [].
  • Store in a cool, dry place away from incompatible chemicals [].
  • Properly dispose of waste according to regulations [].

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, allowing for the synthesis of compounds such as amino acids and thioglycolic acid .
  • Hydrolysis: Under basic or neutral conditions, chloroacetic acid can hydrolyze to produce glycolic acid .
  • Formation of Glycine: When reacted with ammonia, chloroacetic acid primarily yields glycine, an essential amino acid .
  • Reactions with Alcohols: Chloroacetic acid can form esters through reactions with alcohols, which are useful in various industrial applications .

Chloroacetic acid exhibits significant biological activity. It acts as an alkylating agent and can modify proteins by reacting with nucleophilic sites such as cysteine residues. Studies have shown that it reacts with enzymes like papain and streptococcal proteinase, influencing their activity based on pH levels . Its reactivity also raises concerns regarding toxicity and potential carcinogenic effects.

Chloroacetic acid can be synthesized through several methods:

  • Chlorination of Acetic Acid: This is the predominant industrial method where acetic acid is treated with chlorine gas in the presence of acetic anhydride as a catalyst. This process often produces dichloroacetic and trichloroacetic acids as impurities .

    H3C COOH+Cl2ClH2C COOH+HCl\text{H}_3\text{C COOH}+\text{Cl}_2→\text{ClH}_2\text{C COOH}+\text{HCl}
  • Hydrolysis of Trichloroethylene: This method involves hydrolyzing trichloroethylene in concentrated sulfuric acid to yield chloroacetic acid without significant impurities .

Chloroacetic acid has diverse applications across various industries:

  • Agriculture: It is used in the production of herbicides such as glyphosate and phenoxy herbicides through etherification reactions .
  • Pharmaceuticals: Chloroacetic acid serves as an intermediate in synthesizing various pharmaceutical compounds including amino acids and other biologically active molecules .
  • Industrial Chemicals: It is employed in producing carboxymethyl cellulose and carboxymethyl starch, which are thickening agents used in food and cosmetics .

Research indicates that chloroacetic acid interacts with various biological molecules. For instance, it reacts with glutathione and other nucleophiles to form conjugates that may influence detoxification pathways in the body. These interactions underscore its potential effects on cellular processes and highlight the importance of understanding its reactivity within biological systems .

Chloroacetic acid shares similarities with several related compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructureKey Characteristics
Dichloroacetic AcidCl₂CHCOOHMore reactive than chloroacetic acid; used in metabolic studies.
Trichloroacetic AcidCl₃CCOOHStronger acidic properties; used for skin treatments.
Glycolic AcidHOCH₂COOHLess toxic; widely used in cosmetic formulations.

Chloroacetic acid is unique due to its balance of reactivity and utility across multiple domains while being more hazardous than its non-chlorinated counterparts like glycolic acid.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chloroacetic acid, solid is a colorless to light-brown crystalline material. It is soluble in water and sinks in water. Combustible. It is transported as a molten liquid and therefore can cause thermal burns. It is toxic by ingestion, skin absorption and inhalation of dust. It is corrosive to metals and tissue.
Chloroacetic acid, solution is a colorless solution of the white crystalline solid. The acid concentration can be up to 80%. It is toxic by inhalation, ingestion and skin contact. It is corrosive to metals and tissue. It is used as an herbicide, preservative and bacteriostat.
Dry Powder, Liquid; Liquid, Other Solid; Other Solid; Liquid
Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB]
Solid
COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR.
Colorless solution of the white crystalline solid.

Color/Form

Monoclinic prisms
Colorless or white deliquescent crystals
Colorless to light-brownish crystals
Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ...

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

93.9821570 g/mol

Monoisotopic Mass

93.9821570 g/mol

Boiling Point

372 °F at 760 mmHg (EPA, 1998)
189.1 °C
187.00 to 190.00 °C. @ 760.00 mm Hg
189 °C

Flash Point

302 °F (EPA, 1998)
259 °F (USCG, 1999)
126 °C
259 °F (126 °C) (Closed cup)
126 °C c.c.
259 °F

Heavy Atom Count

5

Vapor Density

3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
3.26 (Air = 1)
Relative vapor density (air = 1): 3.3

Density

1.4043 at 104 °F (EPA, 1998) - Denser than water; will sink
1.328 (USCG, 1999) - Denser than water; will sink
1.58 at 20 °C/20 °C (solid)
Density: 1.4043 g/cu cm at 40 °C
Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid)
Density (at 20 °C): 1.58 g/cm³
1.328

LogP

0.22 (LogP)
log Kow = 0.22
0.22
0.34

Odor

Strong vinegar-like odor

Odor Threshold

Odor Threshold Low: 0.04 [mmHg]
Odor Threshold High: 6.14 [mmHg]
[HSDB] Odor threshold from CHEMINFO
0.01 ppm, 0.042 mg/cu m

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, hydrogen chloride gas.
When heated to decomposition it emits toxic fumes of /chloride/.
Hazardous decomposition products include oxides of carbon as well as ionic or oxidized chlorine.
Chloroacetic acid decomposes on heating producing toxic and corrosive hydrogen chloride, phosgene gases.

Appearance

Solid powder

Melting Point

145 °F (EPA, 1998)
50-63 °C
Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C
Heat of fusion at the melting point = 1.2285X10+7 J/kmol
52.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5GD84Y125G

Related CAS

3926-62-3 (hydrochloride salt)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: Chloroacetic acid is a colorless to light brown crystalline solid. It has a strong odor like vinegar. Chloroacetic acid mixes easily with water. It is a member of a class of chemicals known as haloacetic acids. USE: Chloroacetic acid is an important commercial chemical. It is used to make other chemicals, as a detergent, disinfectant and as a drying agent in canning. Chloroacetic acid is formed during disinfection of drinking water by chlorine. These chemicals are known as disinfection by-products or DBP. They are also sometimes referred to as haloacetic acids. In the past it was used as a herbicide in the US. EXPOSURE: Workers who use chloroacetic acid may breathe in mists or have direct skin contact. The general population may be exposed by consumption of chlorinated drinking water, foods rinsed with chlorinated water and accidental ingestions from water in swimming pools or spas. If chloroacetic acid is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms under certain conditions and is not expected to build up in fish. RISK: Severe damage and burns to the skin, eyes, respiratory tract and mucous membranes can occur with exposure to concentrated chloroacetic acid or moderate air levels of chloroacetic acid. Coughing, disorientation, agitation, blood in the lungs, cardiac failure, general organ failure and death have been reported in cases of accidental exposure to concentrated chloroacetic acid directly to large areas of skin (>10% of body). Similar toxic effects have been reported following accidental ingestion of concentrated chloroacetic acid. Nervous system effects (reduced activity, impaired movement, weakness, altered reflexes, decreased breathing and heart rates), decreased body weight, and damage to the liver, kidney, and heart were observed in laboratory animals following repeated exposure to chloroacetic acid at moderate-to-high oral doses. Some animals died. Abnormal heart development was observed in some laboratory animals exposed to chloroacetic acid during pregnancy at high doses that made the mothers sick. No evidence of abortion or skeletal malformations were observed. Data on the potential of chloroacetic acid to cause infertility were not available. However, no damage to male reproductive organs or sperm were observed following repeated oral exposure to moderate doses. Tumors were not induced in laboratory animals following lifetime oral or repeated skin exposure to chloroacetic acid. The U.S. National Toxicology Program 14th Report on Carcinogens determined that data are inadequate for an assessment of the human carcinogenic potential of chloroacetic acid based insufficient data on the entire class of haloacetic acids, which includes chloroacetic acid. The potential for chloroacetic acid to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. EPA IRIS program. (SRC)

Therapeutic Uses

/EXPL THER/ Cryotherapy and salicylic acid (SA) often fail as treatments for skin warts. We examined the effectiveness of monochloroacetic acid (MCA) for patients with common or plantar warts. Consecutive patients aged 4 years and older with one or more newly diagnosed common or plantar warts were recruited in 53 Dutch general practices. We randomly allocated eligible patients to 13-week treatment protocols of office-applied MCA versus liquid nitrogen cryotherapy every 2 weeks for patients with common warts (n=188), and MCA versus cryotherapy combined with daily SA self-application for patients with plantar warts (n=227). The primary outcome was the proportion of patients whose warts were all cured at 13 weeks. In the common wart group, cure rates were 40/92 (43%, 95% confidence interval 34-54) for MCA and 50/93 (54%, 44-64) for cryotherapy (risk difference (RD) -10%, -25-4.0, P=0.16). In the plantar wart group, cure rates were 49/106 (46%, 37-56) for MCA and 45/115 (39%, 31-48) for cryotherapy combined with SA (RD 7.1, 5.9-20, P=0.29). For common warts, MCA is an effective alternative to cryotherapy to avoid pain during the treatment, although pain after the treatment is similar. For plantar warts, office-applied MCA may be preferred over cryotherapy combined with SA, on the basis of comparable effectiveness, less treatment pain, and less treatment burden.

Mechanism of Action

In vitro, MCA blocks the cell energy supply in an as yet incompletely resolved manner, leading to a gradual decrease in ATP generation and in protein synthesis. Supplementation of intermediates of the Krebs-cycle or of acetyl-donors does not reduce this effect whereas incubation with the sodium salt of MCA causes a slow but marked decrease in the activity of pyruvate dehydrogenase and to a lesser degree of keto-glutarate dehydrogenase ... .

Vapor Pressure

1 mmHg at 109.4 °F (EPA, 1998)
0.06 [mmHg]
6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C
Vapor pressure, Pa at 25 °C:

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Impurities

High purity 99+% chloroacetic acid will contain less than 0.5% of either acetic acid or dichloroacetic acid. Other impurities that may be present in small amounts are water and hydrochloric acid.
Technical grade is about 90% pure.
Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%
Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead.

Other CAS

79-11-8

Absorption Distribution and Excretion

Distribution, metabolism, and excretion of monochloroacetic acid (MCA) were examined in adult male rats at a subtoxic (10 mg/kg) and a toxic (75 mg/kg) dose. Rats were injected i.v. with 14(C)MCA and housed individually. Urine and feces were collected. ... Radioactivity in aliquots showed very rapid distribution of MCA to tissues. Concentrations of MCA in plasma, liver, heart, lungs, and brown fat paralleled each other, whereas those in brain and thymus did not. There was no dose proportionality in tissue concentrations. Elimination of MCA from plasma required modeling by two compartments. Most of the radioactivity found in plasma was parent MCA. Elimination rate constant (K(10)) and distribution rate constant (K(12)) were greatly reduced at the toxic dose. Elimination of the toxic dose was further retarded due to increased retention of MCA in the peripheral compartment as indicated by increased mean residence times in most tissues. A very large fraction of dose was found in the gastrointestinal tract, almost all of which was reabsorbed. Attempts to reduce toxicity by blocking the enterohepatic circulation with activated charcoal or cholestyramine failed. Radioactivity found in bile was associated with one metabolite more polar than the parent compound. A very large fraction of dose (73 and 59%) was found in urine, 55 to 68% of which was parent MCA. The rate-determining step in the toxicity of MCA was identified as its detoxification by the liver...
Rats were administered a single oral (10 (subtoxic) or 225 (toxic, LD20) mg/kg) or dermal (125 mg/kg, LD20) dose of (14)C-monochloroacetic acid (MCA) and the time-course (0.25, 0.75, 2, 4, 8, 16, and 32 hr postadministration) of radioactivity was determined in plasma, tissues, and excreta. At the subtoxic oral dose, concentration of (14)C-MCA peaked at 0.1% of dose by 2 hr. Most tissue profiles of MCA paralleled that of plasma with few exceptions. At the toxic oral dose, tissue concentrations remained initially below those seen after the subtoxic dose, because stomach retained most of the toxic dose for up to 8 hr. Peak plasma concentration was reached within 0.25 hr without an apparent subsequent uptake phase. Most of the dermal dose rapidly penetrated into the skin (>95% within 0.25 hr) and remained sequestered there and released slowly. Concentration in plasma peaked at 0.36% of dose by 0.75 hr and remained constant for up to 4 hr. Peak tissue concentrations were reached between 2 and 4 hr. Within 0.75 hr, 9% of the dermally absorbed dose was metabolized by liver and eliminated through bile, all of which was subsequently reabsorbed. Two percent of MCA appeared in colon by 0.75 hr, apparently as a result of direct transport through GI-wall in retrograde movement. About 70-80% of radioactivity recovered from the small intestine of orally dosed rats was parent compound. Fecal elimination was negligible ( 400 and < 450) and 175 (LD50 145) mg/kg after oral and dermal exposure, respectively.
Distribution of monochloroacetic acid (CA) was studied in rats given a single oral dose of 0.1 mmole/kg body weight [1-(14)C]CA, by gavage. The animals were sacrificed at 4, 8, 12, 24 and 48 hr following the treatment. The distribution of (14)C-label, determined in different tissues, suggests that CA is rapidly absorbed and eliminated from the body. The elimination phase appears to be fast for intestine and kidney as compared to other tissues. Maximum radioactivity was detected in intestine and kidney at 4 and 8 hr following the treatment which was followed by liver, spleen, testes, lung, brain and heart in a decreasing order. A group of rats treated with a single oral dose of 1 mmole/kg (1-(14)C)CA, by gavage, was also sacrificed at 24 hr following the exposure to study the effect of a higher dose on distribution of (1-(14)C)CA. The distribution of (14)C-label at both dose levels indicates that toxicokinetic properties of CA are dose-dependent. Another group of rats administered 1 mmole/kg (1-(14)C) CA daily for three days was also sacrificed at 24 hr following the last dose to evaluate the bioaccumulating properties of CA and/or its metabolites in the tissues. As compared to the number of doses given, the accumulation of (14)C-label was not as large as expected. (14)C-Label determined in the dialyzed plasma, suggests an in vivo binding of (14)C-label to plasma proteins where albumin accounted for about 65% as determined by affinity chromatography...
... To understand the mechanism of monochloroacetic acid (MCA) toxicity, ... the tissue distribution of (1-(14)C)MCA in rats /was studied/ by a whole-body autoradiographic technique. Male Sprague-Dawley rats were given a tracer dose of (1-14C)MCA (6.8 ug/100 g (40 uCi) body weight) by tail vein and euthanized at different time intervals (5 min, 1, 4, 12, 24 and 48 hr). ... At 5 min, there was a rapid accumulation of (14)C-activity in the kidney cortex and stomach walls. The radioactivity was rapidly removed from the circulation. There was high accumulation of (14)C-activity in the myocardial tissues. The liver was also loaded with MCA and/or its metabolites. After 1 hr following administration of (14)MCA, radioactivity was extensively excreted into the small intestinal lumen. The accumulation of (14)C-activity in the brain, thymus, salivary glands and tongue was prominent at 1 hr. After 4 hr the liver and other tissues started to eliminate most of the radioactivity. Contrary to other tissues, however, the central nervous system, thymus and pancreas started to accumulate the radioactivity at later time periods. These observations suggest the accumulation of MCA and/or its metabolites into hydrophilic tissues at earlier time periods and into lipophilic tissues at later times.
For more Absorption, Distribution and Excretion (Complete) data for Chloroacetic acid (13 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of 14(C)-dichloroethyne was studied in rats by inhalation in a dynamic nose-only exposure system. ... Metabolites of dichloroethyne identified are: N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, dichloroethanol, dichloroacetic acid, oxalic acid and chloroacetic acid in urine; N-acetyl-S-(1,2-dichlorovinyl-L-cysteine in feces...
The metabolism of MCA has been characterised in the mouse following MCA administration by intraperitoneal injection. Metabolites of MCA identified in the urine included S-carboxymethylcysteine (33%-43% free and 1%-6% conjugated), thiodiacetic acid (thiodiglycolic acid was found to be the major urinary metabolite of S-carboxymethylcysteine, and most of the glycolate was oxidized to carbon dioxide. The metabolism proceeds probably by enzymatic hydrolysis of the carbon-chlorine bond with the formation of glycolic acid . MCA also conjugates with GSH to form the S-carboxymethyl derivative of GSH, which is then converted to S-carboxymethyl cysteine. In Wistar rats given 50 mg/kg MCA by gavage, thiodiglycolic acid was identified as the major urinary metabolite, accounting for 60% of the administered dose. A greater percentage of administered MCA was excreted as thiodiglycolic acid in rats than in mice; in both species most of the remainder of the dose was excreted as S-carboxymethylcysteine. ... Preliminary pharmacokinetic studies with MCA in rats /showed/ that MCA was rapidly metabolized, and detoxication by conjugation with glutathione appeared to be a major metabolic pathway.
... A 17-year-old male ... ingested approximately 70 mL trichloroethene (TRI) in a suicide attempt. ... During /5 days/ ... blood and urine were collected and TRI and its metabolites were quantified. ... Trichloroethanol and trichloroacetic acid, metabolites of the cytochrome P450-mediated pathway, and N-acetyl-S-(1, 2-dichlorovinyl)-l-cysteine and N-acetyl-S-(2, 2-dichlorovinyl)-l-cysteine from the glutathione-dependent pathway of TRI were quantified in urine samples. Besides these known metabolites in humans, chloroacetic acid and dichloroacetic acid were identified ... in urine of a human exposed to TRI ...
In one human case the majority of MCA was excreted as nonmetabolized MCA. A minor part reacted with glutathione and was excreted in urine as the conjugate. A small amount was metabolized and excreted as carbon dioxide in exhaled air ... .
For more Metabolism/Metabolites (Complete) data for Chloroacetic acid (6 total), please visit the HSDB record page.

Associated Chemicals

Sodium chloroacetate;3926-62-3

Wikipedia

Chloroacetic acid
Dantrolene

Biological Half Life

... A case of human skin contamination with hot chloroacetic acid labelled with carbon-14 /was reported/. ... A half-life of about 15 hours was found for the excretion of MCAA in urine. ...
... Plasma disappearance of radioactivity, given at ... 53 mg/kg was biphasic (approximately rapid phase half-life: 90 minutes; slow phase: 500 minutes). ...
... Male Swiss-Webster mice (n = 6/dose group) were treated orally with a single dose of 0.6, 150, or 250 mg/kg of (1-(14)C)-MCAA (1.0 uCi). It was found that MCAA is rapidly absorbed by the oral route, rapidly eliminated from the body with a half-life not exceeding 12 hours in non-nervous tissues and 26 hours in the CNS. ...
Rats were administered a single oral (10 (subtoxic) or 225 (toxic, LD20) mg/kg) or dermal (125 mg/kg, LD20) dose of (14)C-monochloroacetic acid (MCA) and the time-course (0.25, 0.75, 2, 4, 8, 16, and 32 hr postadministration) of radioactivity was determined in plasma, tissues, and excreta. ... . The plasma half-life was 2 hr for oral and 4 hr for dermal administration. ...

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

There are two major commercial processes for the production of MCAA: 1. Chlorination of acetic acid: In this process acetic acid is chlorinated in the liquid phase at temperatures between 85 and 120 °C. Acetic anhydride and/or acetylchloride may be used as catalysts. The chlorination product contains considerable amounts of acetic acid and/or dichloroacetic acid. Purification takes place either by selective dechlorination of dichloroacetic acid (by treatment with hydrogen gas in the presence of a catalyst such as palladium) and subsequent distillation or by recrystallisation from suitable solvents. 2. Hydrolysis of trichloroethylene: In this process equal weights of trichloroethylene and sulphuric acid are heated to 130-140 °C in the reactor. A mixture of trichloroethylene and sulphuric acid is continuously fed to the bottom of the reactor. The chloroacetic acid and sulphuric acid are permitted to overflow into a cascade, where the chloroacetic acid is distilled at 20 mm Hg and the sulphuric acid is recycled. The hydrolysis of trichioroethylene yields high-purity monochloroacetic acid, but has the disadvantage of utilising a relatively more expensive starting material.
Action of chlorine on acetic acid in the presence of acetic anhydride, phosphorus, or sulfur.
Historically both the hydrolysis of 1,1,2-trichloroethylene catalyzed with sulfuric acid, and the catalyzed chlorination of acetic acid with chlorine were used to produce chloroacetic acid on an industrial scale, however, only the latter (and older) process is now used.
Made by chlorination of glacial acetic acid in presence of small amount of sulfur or iodine; also by hydrolysis of trichloroethylene with 90% sulfuric acid.
... reaction of chloroacetyl chloride with water.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Acetic acid, 2-chloro-: ACTIVE
Haloacetic acids (five) (HAA5) mean the sum of the concentrations in milligrams per liter of the haloacetic acid compounds (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid), rounded to two significant figures after addition. /Haloacetic Acids (five) (HAA5)/
Monochloroacetic acid (MCA) is manufactured at a single newly built (1993) and automated plant in Sweden. In contrast to other plants, this plant includes a chimney. MCA-flakes and solutions, and SMCA (sodium monochloroacetate) are packed by automated procedures and stored in a cool, dry ventilated place separate from other chemicals. Storage and handling systems utilize glass-lined steel storage tanks, glass-lined or PTFE plastic-lined pipes, valves and pumps. Storage tanks prevented from freezing are connected to a vent scrubbing system. Empty MCA/SMCA containers can contain residues, gases and mists or dusts. MCA and SMCA should not be disposed of in a landfill or water course. MCA solid is transported by /truck/ in fiberdrums with an innerbag of polyethane with a capacity for either 92 or 800 kg. MCA solution is transported in stainless steel tankers. SMCA is transported by /truck/ in paper bags with capacity of 50 - 100 kg.
Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/
Use in foods prohibited by FDA.

Analytic Laboratory Methods

Method: NIOSH 2008, Issue 3; Procedure: ion chromatography with conductivity detection; Analyte: chloroacetic acid; Matrix: air; Detection Limit: 0.04 ug/sample.
Method: EPA-NERL 552.1; Procedure: ion-exchange liquid-solid extraction and gas chromatography with an electron capture detector; Analyte: chloroacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.21 ug/L.
Method: EPA-OGWDW/TSC 552.2; Procedure: liquid-liquid extraction, derivitization and gas chromatography with electron capture detection; Analyte: chloroacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.273 ug/L.
Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: chloroacetic acid; Matrix: drinking water; Detection Limit: 0.2 ug/L.
For more Analytic Laboratory Methods (Complete) data for Chloroacetic acid (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Prior to working with chloroacetic acid you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from metal, combustibles, strong oxidizers, strong bases, and reducing agents. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
Store in a cool, dry, well-ventilated location. Separate from alkalies, alcohols, oxidizing materials, reducing agents, and metals.
... MCA is stored and transported as flakes or as an 80% aqueous solution in transport tanks at 35 °C (it solidifies at 19 °C). It may also be dissolved in ethanol or methanol. ...

Interactions

The effects of glucose infusion on monochloroacetate (MCA) exposure were examined in male rats with a view toward effective clinical treatment for MCA intoxication. Rats were injected with 80 mg/kg sodium monochloroacetate (SMCA) (single lethal dose) and then infused with saline (control group) or 5% or 10% glucose solution at 2 mL/hour for ten hours. No animal in the control group survived the total 14-day follow-up period. The survival rate in 5% glucose group was 57% at ten hours; it decreased to 14% at 14 days. The survival rate in 10% glucose group was 79% at ten hours, and all rats that survived the first ten hours also survived the 14 days. Kaplan-Meier analysis showed the survival rate in 10% glucose group to be improved upon in both the 5% glucose group and the control group. Blood glucose and lactate levels were measured every hour during infusion. Blood glucose levels decreased in the control group but remained in the glucose-infused groups. Although the blood lactate level increased in each group, there was an excellent inverse linear relation between blood glucose levels and blood lactate levels. Thus, continuous parenteral infusion of glucose solution at an early stage after exposure may be an effective clinical therapy for the prevention of hypoglycemia and metabolic lactic acidosis caused by MCA.
... Pretreatment of /male mice of ddY strain/ with either diethyldithiocarbamate or carbon disulfide ... did not prevent the hypothermia induced by monochloroacetic acid. ...
... A 23-year old chemical technician ... spilt MCAA over the dorsum of his right hand and forearm. The solution contained 1.5 M MCAA in ethanol 94%. The arm was rinsed with water for 10 minutes; despite this, erythema and small blisters appeared in the first hour. The lesions healed in 10 days with small scars. After 14 days, itchy vesicles appeared at the site of the scars. On day 28 the patient was patch tested with the international standard series and the MCAA solution 1% in methanol 70%. A strong 4+ reaction was observed to the MCAA solution. Two control persons were negative. According to the authors the ethylester of MCAA (EMCA) was suspected as the causative agent (MCAA + ethanol may react to EMCA and water). On day 49, patch testing was performed with 1% EMCA (purity 99.9%) in acetone and ethanol and 1% MCAA in aq. Strong 4+ reactions were observed to the patches with EMCA, MCAA was negative.
In an experiment to investigate whether ethanol can be used as antidote of MCAA toxicity ... high exposure doses were used so that rabbit skin contamination with MCAA was normally always fatal to the animals. ... Ethanol was unable to prevent death, even with maximum ethanolization (3 g/L in blood). The mean mortality delay was higher in rabbits infused with ethanol after MCAA exposure than in rabbits not infused with ethanol. It seems that blood glucose, potassium, and HC03- were slightly less modified in ethanolized animals than in non-ethanolized animals.
For more Interactions (Complete) data for Chloroacetic acid (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

[Determination of chloroacetic acid in workplace air by silanization-gas chromatography]

P Wang, H Ren, Q L Xu, Y Y Cao
PMID: 33910294   DOI: 10.3760/cma.j.cn121094-20200603-00320

Abstract

A method to determine acrylic acid in workplace air was developed by silanization-gas chromatography.
In March 2020, chloroacetic acid in air were absorbed by silica gel tube, the samples were dried, then were desorbed and silanized by acetonitrile: N, O-bis (trimethylsilane) trifluoroacetamide (2∶1, V/V) at room temperature, allowed quantitative analysis of chloroacetic acid as its silanization product by gas chromatography.
Calibration curve of the method was linear within the range 0-162.8 μg/ml and showed good linearity with linear equation:
=0.011 8
,
=0.999 7. The determination limit of the method was 0.8 μg/ml, and the minimum detection concentration was 0.05 mg/m(3) (collect 15 L air) . The relative standard deviation (
) was 0.5%-1.3% (
=5) . Recoveries were between 98.6%-101.2%.
The results prove silanization-gas chromatography is an accurate, simple and high sensitive method for determining chloroacetic acid in workplace air.


Construction of hydrogels based on the homogeneous carboxymethylated chitin from Hericium erinaceus residue: Role of carboxymethylation degree

Jing Liao, Hongjie Dai, Huihua Huang
PMID: 33838829   DOI: 10.1016/j.carbpol.2021.117953

Abstract

Carboxymethyl chitin hydrogels with different degree of substitution (DS) were prepared by the homogeneous carboxymethylation of chitin extracted from Hericium erinaceus residue. The effect of DS on gel structure and property were studied. Results showed that the DS of carboxymethyl chitin hydrogels can be increased by increasing the amount of sodium chloroacetate. The equilibrium swelling degree and pH swelling sensitivity of the hydrogels were enhanced as the increase of DS. Zeta potential, low-field nuclear magnetic resonance, contact angle and molecular dynamics simulation results suggested that the introduction of carboxymethyl functional group enhanced the negative charge, water mobility, surface hydrophilicity and the ability to form hydrogen bonds with water of the hydrogels, resulting in an increased swelling degree of the hydrogels. Moreover, the prepared hydrogels showed different adsorption capability to various dyes, and the adsorption performance of the prepared hydrogels for cationic dyes could be enhanced as the increase of DS.


Skin burns from monochloroacetic acid leak in a chemical plant: a case report

Yiming Tao, Tingting Liu, Xiangdong Jian
PMID: 32975103   DOI: 10.2478/aiht-2020-71-3401

Abstract

The patient, a 45-year-old male chemical factory worker, was burned by monochloroacetic acid discharged from a ruptured pipe. The patient was merely flushed with water and did not leave the workplace immediately. As a result, he suffered local burn symptoms, which gradually worsened. Two and a half hours after the accident, he developed symptoms of systemic poisoning, such as lethargy and dyspnoea. After a thorough debridement of the wound surface and subsequent skin grafting combined with early glucocorticoid therapy and haemofiltration, a satisfactory result was achieved, and the patient eventually recovered. With the widespread use of monochloroacetic acid in China, incidents of poisoning with this chemical are becoming increasingly common, with more than 100 cases reported in the past ten years in China alone.


Carboxymethyl-kappa-carrageenan: A study of biocompatibility, antioxidant and antibacterial activities

Liszt Y C Madruga, Roberta M Sabino, Elizabeth C G Santos, Ketul C Popat, Rosangela de C Balaban, Matt J Kipper
PMID: 32109473   DOI: 10.1016/j.ijbiomac.2020.02.274

Abstract

Chemical modification of polysaccharides is an important route to enhance, develop or change polysaccharide properties. In this study, carboxymethylation of kappa-carrageenan (KC) with monochloroacetic acid was performed to achieve different degrees of substitution (DS) of carboxymethyl-kappa-carrageenan (CMKC). The degree of substitution ranged from 0.8 to 1.6 and was calculated from the
H NMR spectra. The chemical structure of the CMKCs was further characterized by FT-IR, and
C NMR. FT-IR confirmed the carboxymethylation. Carboxymethylation increased viscosity of KC in water and decreased viscosity of KC in synthetic human sweat. Tests with human adipose derived stem cells showed higher viability and lower cytotoxicity for CMKCs when compared to KC. CMKCs showed no hemolytic activity to human red blood cells. CMKCs have increased antioxidant activity compared to KC. In antibacterial assays, CMKCs with DS of 0.8, 1.0 and 1.2 exhibited growth inhibition against Staphylococcus aureus, Bacillus cereus, Escherichia coli and Pseudomonas aeruginosa. CMKC with DS ranging from 1.0 to 1.2 are good candidate biomaterials for cell-contacting applications.


The modifications of a fructan from Anemarrhena asphodeloides Bunge and their antioxidant activities

Jiaojiao Zhang, Zhengguo Li, Linan Zhou, Jiahe Bao, Jing Xu
PMID: 32910965   DOI: 10.1016/j.ijbiomac.2020.09.024

Abstract

Polysaccharide modification exerts important significance for enhancing biological activity. In the present study, a fructan (AAP70-1) extracted from Anemarrhena asphodeloides Bunge was modified by carboxymethylation and sulfation modifications to obtain carboxymethylated derivatives (CM-AAP70-1s) and a sulfated derivative (S-AAP70-1), which were prepared by the chloroacetic acid-isopropanol and the chlorosulfonic acid-pyridine methods, respectively. Physicochemical characteristics and antioxidant activities in vitro of modified derivatives were determined. The results of degree of substitution (DS) and FT-IR analysis indicated that the carboxymethylated and sulfated groups were introduced successfully. After modifications, the DS of CM-AAP70-1s varied from 0.18 to 0.52 and the molecular weights (Mw) were between 4.50 × 10
and 8.65 × 10
g/mol. The DS and Mw of S-AAP70-1 were calculated to be 0.61 and 9.76 × 10
g/mol, respectively. The assays of the antioxidant properties demonstrated that the modified derivatives exhibited stronger scavenging effects toward DPPH and hydroxyl radicals compared with AAP70-1. These results revealed that the chemical modifications could effectively improve the potential of polysaccharides as oxidation inhibitor.


Enhanced antitumor potential induced by chloroacetate-loaded benzophenones acting as fused tubulin-pyruvate dehydrogenase kinase 1 (PDHK1) ligands

Alina Ghinet, Xavier Thuru, Emilie Floquet, Joëlle Dubois, Amaury Farce, Benoît Rigo
PMID: 32035298   DOI: 10.1016/j.bioorg.2020.103643

Abstract

The majority of cancers detected every year are treated with anti-cancer compounds. Unfortunately, many tumors become resistant to antineoplastic drugs. One option is to use cocktails of compounds acting on different targets to try to overcome the resistant cells. This type of approach can produce good results, but is often accompanied by a sharp increase of associated side effects. The strategy presented herein focuses on the use of a single compound acting on two different biological targets enhancing potency and lowering the toxicity of the chemotherapy. In this light, the approach presented in the current study involves the dual inhibition of human pyruvate dehydrogenase kinase-1 (PDHK1) and tubulin polymerization using mono-, di- and tri-chloroacetate-loaded benzophenones and benzothiophenones. Synthesized molecules were evaluated in vitro on tubulin polymerization and on pyruvate dehydrogenase kinase 1. The cell cycle distribution after treatment of DA1-3b leukemic cells with active compounds was tested. Twenty-two benzo(thio)phenones have been selected by the National Cancer Institute (USA) for evaluation of their anti-proliferative potential against NCI-60 cancer cell lines including multidrug-resistant tumor cell lines. Seventeen molecules proved to be very effective in combating the growth of tumor cells exhibiting inhibitory activities up to nanomolar range. The molecular docking of best antitumor molecules in the study was realized with GOLD in the tubulin and PDHK1 binding sites, and allowed to understand the positioning of active molecules. Chloroacetate-loaded benzo(thio)phenones are dual targeted tubulin- and pyruvate dehydrogenase kinase 1 (PDHK1)-binding antitumor agents and exhibited superior antitumor activity compared to non-chlorinated congeners particularly on leukemia, colon, melanoma and breast cancer cell lines.


Complete dehalogenation of bromochloroacetic acid by liquid phase catalytic hydrogenation over Pd/CeO

Changlong Zheng, Minghui Li, Hui Liu, Zhaoyi Xu
PMID: 31527005   DOI: 10.1016/j.chemosphere.2019.124740

Abstract

Bromochloroacetic acid is classified as one of the typical disinfection byproducts (DBPs). In this work, supported palladium catalysts on different supports (CeO
Al
O
, SiO
and activated carbon (AC)) (labelled as Pd/support) were synthesized via the deposition-precipitation method (D-P method) and their activities for the complete dehalogenation of bromochloroacetic acid by liquid phase catalytic hydrogenation were evaluated. Comprehensive characterizations of the catalysts were conducted by powder X-ray diffraction (XRD), transmission electron microscopy (TEM), point of zero charge (PZC), X-ray photoelectron spectroscopy (XPS) and CO chemisorption. Results indicated that the PZCs of the supports varied with each other. The stronger Pd-support interaction and higher Pd dispersion of Pd/CeO
and Pd/Al
O
than those of Pd/AC and Pd/SiO
were confirmed by X-ray photoelectron spectroscopy and CO chemisorption. Pd/CeO
had a higher ratio of positively charged Pd to metallic Pd (Pd
/Pd
) than Pd/Al
O
and Pd/AC due to a stronger metal-support interaction. Accordingly, a negligible bromochloroacetic acid conversion was observed on Pd/SiO
, whereas bromochloroacetic acid was found to be readily decomposed on Pd/CeO
, Pd/Al
O
and Pd/AC. However, the dechlorination reaction could not further proceed on Pd/Al
O
and Pd/AC catalysts after the bromine functionality was removed from bromochloroacetic acid. A complete dehalogenation of bromochloroacetic acid occurred only on Pd/CeO
. Furthermore, the dechlorination rate constants of monochloroacetic acid and bromochloroacetic acid over Pd(1.40)/CeO
were 0.018 and 0.031 min
respectively, confirming an induced synergistic effect due to the existence of bromine atoms. It was worth noting that a stepwise-concerted pathway was verified during the liquid phase catalytic hydrodehalogenation of bromochloroacetic acid.


In vitro toxicity and molecular interacting mechanisms of chloroacetic acid to catalase

Jing Wang, Hongfa Zhang, Xiaolin Zheng, Rutao Liu, Wansong Zong
PMID: 31812021   DOI: 10.1016/j.ecoenv.2019.109981

Abstract

Chloroacetic acid (CAA), one of typical disinfection by-products (DBPs), has attracted considerable concerns for its biological safety. Antioxidant enzyme catalase (CAT) plays a crucial part in the regulation of redox state balance. Herein, CAA was used to test its adverse effects on CAT and explore the underlying mechanism. The cell viability of mouse primary hepatocytes decreased under CAA exposure. A bell-shaped response to CAA exposure was observed in intracellular CAT activity, whose change was partly influenced by molecular CAT activity. CAA binds to CAT mainly via van der Waals forces and hydrogen bonds with a stoichiometry of 9.2. The binding caused structural changes in CAT with the unfolding of polypeptide chains and the decrease of α-helical content. CAA interacts with the amino acid residues surrounding the active sites and substrate channel of CAT. These interactions result in the decrease of molecular CAT activity, which could be restored by high ionic strength. This study has provided a combined molecular and cellular tactics for studying the adverse effects of DBPs on biomarkers and the underlying mechanisms.


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